![molecular formula C20H17Cl2NO4 B15111708 (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate](/img/structure/B15111708.png)
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
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Description
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C20H17Cl2NO4 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
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Biological Activity
(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H22Cl2N2O5 and a molecular weight of approximately 455.35 g/mol. It features a benzofuran core substituted with a dichlorobenzylidene group and a diethylcarbamate moiety.
Property | Value |
---|---|
Molecular Formula | C24H22Cl2N2O5 |
Molecular Weight | 455.35 g/mol |
IUPAC Name | This compound |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer therapeutic.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of benzofuran compounds, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the micromolar range. The mechanism was linked to oxidative stress and mitochondrial dysfunction.
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals distinct biological activities:
Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
---|---|---|
(2Z)-2-(2,4-dichlorobenzylidene)-... | Moderate | 15 µM |
Benzyl {[(Z)-3-(4-chlorophenyl)methylene]-... | High | 10 µM |
Benzofuran derivative X | Low | 25 µM |
Properties
Molecular Formula |
C20H17Cl2NO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
InChI |
InChI=1S/C20H17Cl2NO4/c1-3-23(4-2)20(25)26-14-7-8-15-17(11-14)27-18(19(15)24)9-12-5-6-13(21)10-16(12)22/h5-11H,3-4H2,1-2H3/b18-9- |
InChI Key |
BEAFWONGRDFYCU-NVMNQCDNSA-N |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
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